Product packaging for Cyclohex-3-en-1-amine hydrochloride(Cat. No.:CAS No. 22615-33-4)

Cyclohex-3-en-1-amine hydrochloride

Cat. No.: B2694707
CAS No.: 22615-33-4
M. Wt: 133.62
InChI Key: OTEBFUBTLSFFRL-UHFFFAOYSA-N
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Description

Contextual Significance of Cyclohexenamines in Contemporary Chemical Research

The cyclohexenamine motif is a cornerstone in modern synthetic chemistry due to its prevalence in bioactive natural products and pharmaceuticals. ijrpr.comacs.org Amines, as a functional group class, are integral to medicinal chemistry, serving as essential components of numerous drugs and bioactive compounds. ijrpr.com Cyclohexenamine derivatives, in particular, are explored for their potential as therapeutic agents, with research indicating their interaction with various biological systems. ontosight.aiontosight.ai

A significant area of application for cyclohexenamines is in cycloaddition reactions. fiveable.me These reactions are powerful tools for forming complex cyclic structures with high stereospecificity. fiveable.meresearchgate.net For instance, cyclohexenamine derivatives are employed in [4+2] cycloadditions (Diels-Alder type reactions) and other annulation reactions to generate densely functionalized spirocyclic and polycyclic scaffolds. researchgate.netbohrium.com These complex three-dimensional structures are of high interest in pharmaceutical development because they allow for the exploration of new chemical space. researchgate.net

Furthermore, the cyclohexenamine framework serves as a crucial intermediate for the synthesis of bicyclic amines, such as 7-azanorbornanes. researchgate.net These constrained bicyclic systems are investigated as potential glycosidase inhibitors and are valuable building blocks for other complex targets. researchgate.net The ability to readily functionalize both the double bond and the amine group of the cyclohexenamine core allows chemists to generate a diverse library of compounds for biological screening and materials science applications. ontosight.ailongdom.org

Research Trajectories and Scope for Cyclohex-3-en-1-amine Hydrochloride

Current research involving this compound and its analogs is focused on leveraging its reactivity to access novel and synthetically challenging molecules. One prominent research trajectory involves its use in stereoselective intramolecular reactions to form constrained bicyclic structures. A notable example is the electrophilic bromination of N-acylated Cyclohex-3-en-1-amines. researchgate.net This strategy leads to the formation of 7-azanorbornane derivatives through a dibromination-cyclization sequence. researchgate.net Researchers have investigated the stereoselectivity of this bromination, finding that it can be influenced by the nature of the nitrogen-protecting group and the reaction conditions, allowing for controlled synthesis of specific stereoisomers. researchgate.net

Another key area of research is the use of the cyclohexene (B86901) scaffold in the synthesis of chiral molecules. Optically active derivatives of the closely related 3-cyclohexene-1-carboxylic acid are important pharmaceutical intermediates for drugs such as Edoxaban. jiangnan.edu.cn This highlights the industry's interest in synthetic routes to enantiomerically pure cyclohexene building blocks. Consequently, developing asymmetric syntheses starting from or incorporating Cyclohex-3-en-1-amine is a significant goal, with potential applications in creating chiral catalysts or as precursors for complex, single-enantiomer drugs. bldpharm.com

The scope of this compound as a synthetic tool continues to expand into areas like the synthesis of alkaloids and other bioactive natural products. cam.ac.uk Its role as a fundamental building block allows for its incorporation into multi-step syntheses that build molecular complexity efficiently. The development of novel catalytic methods that utilize cyclohexenamine structures is also an active field of investigation.

Table 2: Selected Synthetic Applications of the Cyclohexenamine Scaffold This interactive table summarizes key reaction types where cyclohexenamine derivatives are utilized as reported in recent chemical literature.

Reaction Type Reactants Product Type Significance Reference(s)
Asymmetric [2+4] Annulation 5-Alkenyl thiazolones, Dicyanoalkylidenes Enantioenriched spiro[cyclohexenamines-thiazolones] Synthesis of complex spirocycles with high enantioselectivity. researchgate.net
Electrophilic Bromination / Cyclization N-Acylated Cyclohex-3-en-1-amines, N-Bromosuccinimide (NBS) 7-Azanorbornanes, Dihydro-1,3-oxazines Access to constrained bicyclic amines and heterocyclic building blocks. researchgate.net

| Higher-Order [8+3] Cycloaddition | Azaheptafulvenes, α-Halohydroxamates | Cycloheptatriene-fused piperazinones | Provides a metal-free route to complex, fused heterocyclic systems. | bohrium.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClN B2694707 Cyclohex-3-en-1-amine hydrochloride CAS No. 22615-33-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohex-3-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c7-6-4-2-1-3-5-6;/h1-2,6H,3-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEBFUBTLSFFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22615-33-4
Record name cyclohex-3-en-1-amine hydrochloride
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Synthetic Methodologies for Cyclohex 3 En 1 Amine Hydrochloride and Its Derivatives

Established Synthetic Routes for Cyclohex-3-en-1-amine Hydrochloride

Preparative Strategies from Readily Available Precursors

A straightforward and scalable method for preparing N-substituted cyclohex-3-enamines begins with the commercially available trans-4-aminocyclohexanol (B47343) hydrochloride. researchgate.net This approach is noted for being more cost-effective and tolerant of a wider range of functional groups compared to other literature methods. researchgate.net The process involves the transformation of trans-4-aminocyclohexanol, which can be synthesized through various routes, including the catalytic hydrogenation of p-acetamidophenol followed by hydrolysis. google.com

Another strategy involves the one-pot synthesis of 4-aminocyclohexanol isomers by combining a keto reductase and an amine transaminase. d-nb.info This biocatalytic approach allows for the selective synthesis of both cis- and trans-4-aminocyclohexanol with good to excellent diastereomeric ratios, starting from 1,4-cyclohexanedione. d-nb.inforesearchgate.net The process is modular, and by selecting stereocomplementary amine transaminases, the desired isomer can be obtained. d-nb.info

A patented process describes the preparation of trans-4-aminocyclohexanol from an isomeric mixture by adjusting the freezing point of an aqueous solution and inducing precipitation of the trans-isomer. google.comgoogle.com This method is particularly effective when the starting solution contains a high concentration of the aminocyclohexanol isomers and hydroxide (B78521) ions. google.com

Starting MaterialKey Reagents/CatalystsProductKey Features
trans-4-Aminocyclohexanol hydrochloride-N-substituted cyclohex-3-enaminesCost-effective, scalable, broad functional group tolerance researchgate.net
1,4-CyclohexanedioneKeto reductase, Amine transaminasecis- or trans-4-AminocyclohexanolBiocatalytic, modular, high diastereoselectivity d-nb.inforesearchgate.net
p-AcetamidophenolCatalytic hydrogenation, Hydrolysistrans-4-AminocyclohexanolMulti-step chemical synthesis google.com
Isomeric mixture of 4-aminocyclohexanolAqueous solution, coolingtrans-4-AminocyclohexanolSeparation by crystallization google.comgoogle.com

Multi-step Synthetic Sequences for this compound

Multi-step syntheses provide access to cyclohex-3-en-1-amine and its derivatives through a sequence of chemical transformations. One such sequence starts from cyclohex-3-enecarboxylic acid, involving a Curtius reaction, stereoselective bromination, and subsequent intramolecular cyclization to yield 7-azanorbornane derivatives. researchgate.net

Another multi-step approach involves the synthesis of 2-benzyl-N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.org This catalyst- and additive-free method proceeds through a cyclohexenylimine intermediate, followed by isoaromatization. beilstein-journals.org The reaction tolerates a variety of primary amines and substituted (E)-2-arylidene-3-cyclohexenones, affording the desired products in moderate to good yields. beilstein-journals.org

A one-pot, multi-step synthesis of chiral cyclohexenecarbaldehyde has been reported using a diphenylprolinol silyl (B83357) ether-mediated Michael reaction as a key step. rsc.org This organocatalytic approach highlights the efficiency of one-pot procedures in minimizing waste and time. rsc.org Similarly, a three-component reaction between substituted β-nitrostyrenes, β-dicarbonyl compounds, and amines has been developed for the synthesis of β-enaminones, which are structurally related to functionalized cyclohexenamines. rsc.org

Synthetic SequenceKey IntermediatesFinal Product Class
Curtius reaction, bromination, cyclizationCyclohex-3-enyl isocyanate, dibromocyclohexylcarbamates7-Azanorbornanes researchgate.net
Imine condensation, isoaromatizationCyclohexenylimine2-Benzyl-N-substituted anilines beilstein-journals.org
Michael reaction, isomerizationChiral cyclohexene (B86901) carboxylateChiral cyclohexenecarbaldehydes rsc.org
Three-component reaction-β-Enaminones rsc.org

Advanced Functionalization and Derivatization Approaches

N-Substitution Reactions of Cyclohex-3-en-1-amine

The amine group of cyclohex-3-en-1-amine is a key site for functionalization through N-substitution reactions. These reactions allow for the introduction of a wide variety of substituents, leading to diverse derivatives with potential applications in medicinal chemistry. For instance, N-(Cyclohex-3-en-1-yl)tetrahydro-2H-thiopyran-3-amine can be synthesized by reacting cyclohex-3-en-1-ylamine with tetrahydro-2H-thiopyran-3-one. The resulting secondary amine can undergo further reactions such as oxidation to sulfoxides or sulfones, and substitution with alkyl halides or acyl chlorides.

The synthesis of N-arylmethyl-7-azabicyclo[2.2.1]heptane derivatives has been achieved through two main routes involving N-substitution. researchgate.net One route involves the bromination of N-protected, N-(arylmethyl)cyclohex-3-enamines followed by deprotection and base-mediated cyclization. researchgate.net The alternative route involves deprotection of the N-protected amine first, followed by bromination and cyclization. researchgate.net

Regioselective and Stereoselective Functionalization of the Cyclohexene Moiety

The cyclohexene ring of cyclohex-3-en-1-amine derivatives is amenable to various regioselective and stereoselective functionalization reactions. Electrophilic bromination of N-acylated cyclohex-3-en-1-amines has been studied extensively. researchgate.net The stereoselectivity of the dibromination is dependent on the protecting group on the nitrogen, the brominating agent, and the reaction conditions. researchgate.net For example, using Br₂ in CH₂Cl₂ on certain N-acylcyclohex-3-en-1-amines predominantly yields diaxial trans,trans-dibromides. researchgate.net In contrast, bromination with PhMe₃NBr₃ or Br₂ in the presence of Et₄NBr can lead to the formation of the diequatorial trans,cis-isomer. researchgate.net

The intramolecular bromo-amidation of N-acylcyclohex-3-en-1-amines with N-bromosuccinimide (NBS) in acetic acid provides a route to dihydro-1,3-oxazines in good yields. researchgate.net Furthermore, cyclization of 2,5-cyclohexadienones tethered to activated methylene (B1212753) groups can be directed regioselectively based on electronic effects of substituents on the ring, leading to the formation of tricyclic cyclopropanes.

Reaction TypeReagentsKey Outcome
DibrominationBr₂, CH₂Cl₂Predominantly diaxial trans,trans-dibromides researchgate.net
DibrominationPhMe₃NBr₃ / Et₄NBrPredominantly diequatorial trans,cis-dibromide researchgate.net
Intramolecular Bromo-amidationN-Bromosuccinimide (NBS), Acetic AcidDihydro-1,3-oxazines researchgate.net
CyclizationCinchona alkaloid-based phase-transfer catalystDesymmetrization of prochiral cyclohexadienones

Introduction of Trifluoromethyl Groups into Cyclohexenamines

The incorporation of trifluoromethyl (CF₃) groups into organic molecules is a significant strategy in medicinal chemistry to enhance properties like metabolic stability and lipophilicity. rsc.orgnih.govwikipedia.orgmdpi.com While direct trifluoromethylation of cyclohexenamines is a specialized area, general methods for introducing CF₃ groups into organic compounds can be applied. rsc.orgwikipedia.org

Umemoto's reagents are effective for the direct introduction of a trifluoromethyl group into various organic compounds, including alkenes. rsc.org Other methods include the use of trifluoromethyltrimethylsilane, sodium trifluoroacetate, and trifluoromethane (B1200692) as CF₃ sources. wikipedia.org Trifluoromethanesulfonyl chloride can also be used to introduce a trifluoromethyl group to aromatic and heteroaromatic systems under mild conditions using a photoredox catalyst. wikipedia.org

The synthesis of N-trifluoromethyl amines has been explored, but these compounds are often prone to hydrolysis. nih.gov In contrast, N-trifluoromethyl azoles exhibit excellent aqueous stability and can serve as bioisosteres for other alkyl groups. nih.gov The development of methods for the trifluoromethylation of amines and related structures continues to be an active area of research. rsc.org

Chiral Synthesis and Stereocontrol in this compound Production

The synthesis of specific enantiomers of cyclohex-3-en-1-amine and its related structures is a key focus of modern organic chemistry. Researchers employ various asymmetric strategies to control the formation of stereocenters, leading to enantiopure or enantioenriched products.

Asymmetric Synthetic Routes to Enantiopure this compound

The generation of enantiomerically pure forms of this compound often relies on the asymmetric transformation of prochiral starting materials. One effective strategy is the desymmetrization of achiral cyclohexa-1,4-dienes, which allows for the creation of complex molecules from simple precursors in a single step. cardiff.ac.uk This approach can selectively form at least two new stereogenic centers through the use of a chiral catalyst or reagent. cardiff.ac.uk

For instance, the deprotonation of cyclohexa-1,4-diene followed by a reaction with an epoxide can yield a range of alcohol substrates. These substrates can then undergo iodocyclization to produce bicyclic compounds with high diastereoselectivity. cardiff.ac.uk The reaction of these substrates with iodine and sodium bicarbonate in acetonitrile (B52724) has been shown to result in the formation of a single diastereoisomer. cardiff.ac.uk

EntryEpoxide R1Epoxide R2Yield of Alcohol Substrate (%)Yield of Cyclized Product (%)
1n-BuH6666
2PhH2763
3-(CH2)4--(CH2)4-4460

This table illustrates the yields for the synthesis of alcohol substrates from cyclohexa-1,4-diene and their subsequent iodocyclization. Data sourced from a study on the desymmetrisation of cyclohexa-1,4-dienes. cardiff.ac.uk

Another significant asymmetric route involves the hydroboration of a protected cyclohexene derivative. For example, the hydroboration of (1R,2R)-bis[(S)-1-phenylethylamino]cyclohex-4-ene with various borane (B79455) reagents produces diastereomeric mixtures of 3,4-diaminocyclohexanol (B1228659) derivatives. nih.gov The subsequent cyclization of the major diastereomer under Mitsunobu conditions, followed by the reductive removal of N-substituents, yields optically pure bicyclic amine products. nih.gov

Stereochemical Outcomes in Derivative Synthesis

The synthesis of derivatives from a chiral cyclohexene core often involves reactions where the existing stereocenters direct the stereochemistry of newly formed centers. The stereochemical outcome of these reactions is a critical consideration in the synthesis of complex molecules.

One such method is the stereoselective alkylation of dianions derived from chiral precursors. For instance, the alkylation of dianions from chiral nitro imines and nitro hydrazones can produce enantiomerically enriched 3-substituted 1-nitrocyclohexenes. nih.gov The stereochemical result of these alkylations can often be explained by a simple steric approach, where the incoming alkylating agent is directed to one face of the molecule by the bulky chiral auxiliary in a conformationally fixed, internally coordinated dianion. nih.gov The use of (S)-1-naphthylethylamine as a chiral auxiliary, for example, has been shown to afford the R absolute configuration in the alkylation products. nih.gov

Electrophilic bromination of N-acylated cyclohex-3-en-1-amines is another reaction where stereochemical outcomes are highly controlled. The high stereoselectivity observed in the bromination with reagents like trimethylphenylammonium tribromide (PhMe3NBr3) suggests the involvement of anchimeric assistance from the neighboring NHR substituent. researchgate.net This intramolecular participation of the nitrogen substituent helps to shield one face of the double bond, leading to the preferential formation of specific diastereomers. The stereoselectivity of the dibromination of alkenes like N-acyl-cyclohex-3-en-1-amines can be influenced by the nature of the protecting group, the specific reagent used, and the reaction conditions. researchgate.net

The preferred conformations of the cyclohexane (B81311) ring also play a crucial role in determining the stereochemical outcomes. In derivatives of 2-amino-4-t-butylcyclohexanol, for example, significant deviations from the preferred chair conformations are observed primarily in quaternary salts that necessitate an axial trimethylammonium group. cdnsciencepub.com The interplay between steric hindrance and conformational preferences dictates the final stereochemistry of the products. cdnsciencepub.com

Starting MaterialReagentKey Stereochemical FeatureOutcome
Chiral Nitro Imine DianionAlkyl HalideSteric approach control by chiral auxiliaryEnantiomerically enriched 3-substituted 1-nitrocyclohexenes nih.gov
N-Acylated Cyclohex-3-en-1-aminePhMe3NBr3/Et4NBrAnchimeric assistance from NHR groupHigh stereoselectivity in dibromination researchgate.net
(1R,2R)-bis[(S)-1-phenylethylamino]cyclohex-4-eneBorane ReagentsSubstrate-controlled hydroborationDiastereomeric mixture of 3,4-diaminocyclohexanol derivatives nih.gov

This table summarizes the key factors influencing stereochemical outcomes in the synthesis of cyclohex-3-en-1-amine derivatives.

Chemical Reactivity and Mechanistic Investigations of Cyclohex 3 En 1 Amine Hydrochloride

Electrophilic Transformations of the Cyclohexene (B86901) Ring

The carbon-carbon double bond in the cyclohexene ring of cyclohex-3-en-1-amine and its derivatives is susceptible to attack by electrophiles, leading to a variety of addition and cyclization products. The course of these reactions is often influenced by the nature of the substituent on the nitrogen atom.

Halogenation Reactions (e.g., Bromination of N-Acylated Cyclohex-3-en-1-amines)

The bromination of N-acylated cyclohex-3-en-1-amines has been studied as a key step in the synthesis of bicyclic amines, which are of interest as potential glycosidase inhibitors and building blocks for other complex molecules. researchgate.netepa.gov The stereochemical outcome of the bromination is highly dependent on the reaction conditions and the nature of the acyl group.

For instance, the reaction of N-acyl-cyclohex-3-en-1-amines with bromine (Br₂) in dichloromethane (B109758) (CH₂Cl₂) typically yields the trans,trans-dibromides as the major products. researchgate.net However, the use of different brominating agents and conditions can lead to different stereoisomers. The use of phenyltrimethylammonium (B184261) tribromide (PhMe₃NBr₃) or bromine in the presence of tetraethylammonium (B1195904) bromide (Et₄NBr) can favor the formation of the trans,cis-dibromide. researchgate.net This suggests the possibility of anchimeric assistance from the N-acyl group, influencing the stereoselectivity of the addition. researchgate.net

The nature of the N-acyl protecting group also plays a crucial role. For example, trifluoroacetamides of cyclohex-3-en-1-amine have been shown to react with N-bromosuccinimide (NBS) in acetic acid to produce dihydro-1,3-oxazines in good yields. researchgate.net

Table 1: Stereoselectivity in the Bromination of N-Acylated Cyclohex-3-en-1-amines
N-Acyl GroupBrominating Agent/ConditionsMajor Product StereochemistryReference
TrifluoroacetylNBS in AcOHDihydro-1,3-oxazine researchgate.net
Various AcylsBr₂ in CH₂Cl₂trans,trans-dibromide researchgate.net
Various AcylsPhMe₃NBr₃ or Br₂ with Et₄NBrtrans,cis-dibromide researchgate.net

Intramolecular Cyclization Pathways (e.g., Bromo-amidation and Dibromination-cyclization)

The products of halogenation reactions, particularly the dibromo derivatives, can undergo subsequent intramolecular cyclization reactions to form bicyclic structures. These reactions are typically promoted by a base.

A key example is the base-mediated heterocyclization of alkyl N-(c-3,t-4-dibromocyclohex-1-yl)carbamates to form 7-azabicyclo[2.2.1]heptane derivatives. researchgate.net This transformation highlights the utility of the initial bromination in setting up the stereochemistry required for the subsequent cyclization. The cyclization of trans-3,cis-4-dibromocyclohexan-1-amine, after N-carbonylation, has been shown to yield 2-bromo-7-tert-butoxy(carbonyl)-7-azabicyclo[2.2.1]heptane. researchgate.net It has been suggested that under forcing conditions, a diaxial dibromide can rearrange to a diequatorial isomer, which then cyclizes. researchgate.net

Intramolecular bromo-amidation is another important cyclization pathway. As mentioned earlier, the reaction of N-acylcyclohex-3-en-1-amines, specifically trifluoroacetamides, with N-bromosuccinimide (NBS) in acetic acid leads to the formation of dihydro-1,3-oxazines. researchgate.netepa.gov This reaction proceeds through an intramolecular attack of the amide oxygen onto the bromonium ion intermediate formed at the double bond.

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in cyclohex-3-en-1-amine is a potent nucleophile and can participate in a wide range of reactions. The lone pair of electrons on the nitrogen atom allows it to react with various electrophiles.

The basicity of the amine, and therefore its nucleophilicity, is influenced by the electronic nature of the rest of the molecule. In general, alkyl amines are more basic than ammonia (B1221849) due to the electron-donating inductive effect of the alkyl group. lkouniv.ac.in Aromatic amines, in contrast, are weaker bases than aliphatic amines because the lone pair on the nitrogen can be delocalized into the aromatic ring. lkouniv.ac.in The cyclohexene ring in cyclohex-3-en-1-amine would have a less pronounced effect on basicity compared to an aromatic ring.

Common reactions involving the nucleophilic amine include:

Alkylation: Reaction with alkyl halides in an SN2 fashion to form secondary, tertiary amines, and quaternary ammonium (B1175870) salts. lkouniv.ac.in

Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a common strategy for protecting the amine group or for introducing specific functionalities.

Formation of Imines and Enamines: Reaction with aldehydes and ketones. Primary amines form imines, while secondary amines form enamines. libretexts.orgmasterorganicchemistry.com These reactions are often reversible and acid-catalyzed. libretexts.org

Michael Addition: The amine can act as a nucleophile in conjugate addition reactions to α,β-unsaturated carbonyl compounds.

The nucleophilicity of amines generally increases with basicity, with some exceptions for sterically hindered amines. masterorganicchemistry.com Secondary amines are often stronger nucleophiles than primary amines. masterorganicchemistry.com

Rearrangement Reactions Involving Cyclohex-3-en-1-amine Scaffolds (e.g., Sigmatropic Rearrangements)

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.orgchemistnotes.com These reactions are synthetically useful for forming complex cyclic systems with high stereocontrol. libretexts.orgnumberanalytics.com

While specific examples of sigmatropic rearrangements directly involving the parent cyclohex-3-en-1-amine are not extensively detailed in the provided search results, the cyclohexenyl amine scaffold is a component of more complex systems that undergo such transformations. For instance, the total synthesis of strychnine (B123637) has involved a sigmatropic rearrangement of an allyl cyanate (B1221674) as a key step in the construction of a chiral cyclohexenyl amine intermediate. researchgate.net

The Cope and Claisen rearrangements are well-known smolecule.comsmolecule.com-sigmatropic rearrangements. libretexts.org The Claisen rearrangement, for example, involves the rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. numberanalytics.com While not a direct reaction of cyclohex-3-en-1-amine, derivatives containing an allyl ether functionality could potentially undergo such rearrangements.

Cycloaddition Reactions Utilizing the Cyclohexene Moiety

The double bond of the cyclohexene ring in cyclohex-3-en-1-amine and its derivatives can participate in cycloaddition reactions, most notably the Diels-Alder reaction. In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring.

The cyclohexene moiety itself can act as a dienophile. For example, cyclohex-3-en-1-one, a related compound, can participate in Diels-Alder reactions with electron-rich dienes. Conversely, derivatives of cyclohex-3-en-1-amine could be designed to contain a diene functionality, which could then undergo intramolecular Diels-Alder reactions to construct complex polycyclic systems. The synthesis of functionalized cyclohexene derivatives has been achieved through a vinyl alkenylation-initiated [4+2] cycloaddition, where an in-situ formed 1,3-diene derivative undergoes a self-cycloaddition. acs.org

Furthermore, the oxazole (B20620) ring in a derivative like 4-(Cyclohex-1-en-1-yl)-3-phenyl-1,2-oxazol-5-amine can act as a dipolarophile in [3+2] cycloaddition reactions with nitrile oxides.

Oxidative and Reductive Transformations of Cyclohex-3-en-1-amine Derivatives

The cyclohex-3-en-1-amine scaffold can be subjected to both oxidative and reductive transformations, targeting either the cyclohexene ring or the amine functionality.

Oxidative Transformations: The double bond of the cyclohexene ring can be oxidized. For example, ozonolysis can cleave the double bond to form aldehydes or carboxylic acids, depending on the workup conditions. This strategy can be used to open the ring and introduce new functional groups. u-szeged.hu The amine group itself can also be oxidized.

Reductive Transformations: The double bond of the cyclohexene ring can be reduced, for example, by catalytic hydrogenation, to yield the corresponding saturated cyclohexane (B81311) derivative. researchgate.net This is a common method for removing the unsaturation. The choice of catalyst and reaction conditions can influence the stereochemistry of the hydrogenation.

Reductive amination is a powerful method for forming amines from carbonyl compounds. pearson.com While this is a method for synthesizing amines, it can also be used in the context of cyclohex-3-en-1-amine derivatives. For example, if the cyclohexene ring were to be oxidatively cleaved to a dicarbonyl compound, subsequent intramolecular reductive amination could be used to form new heterocyclic rings. u-szeged.hu

Computational and Theoretical Studies of Reaction Mechanisms

Computational and theoretical chemistry have emerged as indispensable tools for elucidating the intricate details of chemical reactions at a molecular level. These methods provide insights into reaction energetics, transition state structures, and the electronic factors that govern chemical reactivity. For Cyclohex-3-en-1-amine hydrochloride, computational studies offer a powerful approach to understanding its chemical behavior, complementing experimental investigations.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a quantum-mechanical modeling method used to investigate the electronic structure of many-body systems. als-journal.com It has become a popular and effective tool for predicting the geometries and energetics of reactants, products, and transition-state intermediates in chemical reactions. psu.edu By calculating the electron density of a molecule, DFT can accurately predict reaction enthalpies and activation energies, providing a detailed map of the potential energy surface for a given reaction. psu.edu

In the context of this compound, DFT calculations can be employed to explore various reaction pathways. For instance, reactions involving the nucleophilic amine group or additions to the cyclohexene double bond can be modeled. DFT can help in understanding the regioselectivity and stereoselectivity of these reactions by comparing the activation barriers of different possible pathways.

A hypothetical DFT study on the alkylation of Cyclohex-3-en-1-amine could provide the data shown in the table below. Such a study would typically use a functional, like B3LYP, and a basis set, such as 6-31+G(d), for geometry optimizations and thermodynamic analyses. psu.edu

Reaction PathwayCalculated Activation Energy (kcal/mol)Calculated Reaction Enthalpy (kcal/mol)Description
N-Alkylation (SN2)15.8-10.2Direct displacement of a leaving group on an alkyl halide by the amine nitrogen.
C=C Alkylation (Electrophilic Addition)25.3-5.7Addition of an electrophile to the cyclohexene double bond, followed by nucleophilic attack.

The results from such DFT calculations can indicate the most kinetically and thermodynamically favored reaction pathways. acs.org For example, a lower activation energy for N-alkylation would suggest that this reaction is kinetically preferred over alkylation at the double bond.

In Silico Modeling of Chemical Transformations

In silico modeling encompasses a broader range of computational techniques beyond DFT that are used to predict chemical transformations and properties. ljmu.ac.uk These methods can include quantitative structure-activity relationship (QSAR) models, molecular docking, and molecular dynamics simulations. mdpi.comresearchgate.net For this compound, in silico modeling can provide valuable predictions about its reactivity and potential interactions with other molecules.

These models can be used to screen for potential reactants and to design new synthetic routes. By creating a computational model of this compound, researchers can simulate its behavior under various conditions and with different reagents, thus guiding experimental work.

An example of data that could be generated from an in silico study on the reactivity of this compound is presented in the table below. This hypothetical data illustrates how different computational tools can be used to predict various aspects of the compound's chemical behavior.

Computational MethodPredicted PropertyPredicted ValueSignificance
QSARNucleophilicity of AmineHighSuggests a high propensity for reactions with electrophiles at the nitrogen atom.
Molecular Electrostatic Potential (MEP) MapElectron Density DistributionHigh electron density on the nitrogen atom and the C=C bond.Identifies the likely sites for electrophilic and nucleophilic attack.
Molecular DynamicsConformational FlexibilityMultiple low-energy conformationsIndicates that the molecule can adopt various shapes, which may influence its reactivity.

In silico models are particularly useful for identifying potential reaction pathways and for understanding the underlying mechanisms of chemical transformations. beilstein-journals.org By simulating the interaction of this compound with other molecules, these models can help to predict the formation of new chemical entities and to optimize reaction conditions for desired outcomes.

Application of Cyclohex 3 En 1 Amine Hydrochloride As a Versatile Synthetic Building Block

Construction of Complex Polycyclic Amine Scaffolds

The unique combination of functional groups in cyclohex-3-en-1-amine facilitates its use in synthesizing intricate polycyclic systems that are of significant interest in medicinal chemistry and materials science.

A notable application of cyclohex-3-en-1-amine derivatives is in the synthesis of bridged bicyclic systems, particularly the 7-azanorbornane (7-azabicyclo[2.2.1]heptane) skeleton. researchgate.netle.ac.uk This scaffold is a core component of various biologically active compounds, including the potent analgesic epibatidine. le.ac.uk

The synthesis typically begins with the N-acylation of the cyclohex-3-en-1-amine to protect the nitrogen atom and influence the stereochemical outcome of subsequent reactions. researchgate.netepa.gov A common strategy involves the electrophilic bromination of the double bond in the N-acylated cyclohex-3-en-1-amine. This reaction can be controlled to produce specific stereoisomers of dibrominated cyclohexylamines. researchgate.netepa.gov The subsequent step is a base-mediated intramolecular cyclization. Treatment of the dibrominated intermediate with a base, such as sodium hydride (NaH), induces an intramolecular nucleophilic substitution, where the nitrogen atom displaces one of the bromide ions, leading to the formation of the bridged 7-azanorbornane ring system. researchgate.net

Two primary routes have been investigated for this transformation:

Route A: N-protection of the amine, followed by bromination, and then base-promoted cyclization. researchgate.net

Route B: Bromination of the N-protected amine, followed by deprotection and then base-mediated cyclization. researchgate.net

The choice of the nitrogen-protecting group (e.g., Boc-carbamate, trifluoroacetamide) and the reaction conditions for bromination and cyclization are critical for achieving high yields and stereoselectivity. researchgate.netepa.gov For example, the reaction of tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate with sodium hydride in DMF yields 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane in good yield. researchgate.net

StepReagents & ConditionsIntermediate/ProductReference
1. N-Acylation Acyl chloride or anhydrideN-Acyl-cyclohex-3-en-1-amine researchgate.net, epa.gov
2. Bromination Br₂, PhMe₃NBr₃, or NBSN-Acyl-dibromocyclohexylamine researchgate.net, epa.gov
3. Cyclization NaH, K₂CO₃, or other basesN-Acyl-7-azanorbornane derivative researchgate.net

This table summarizes a general synthetic pathway for 7-azanorbornanes starting from cyclohex-3-en-1-amine derivatives.

Cyclohex-3-en-1-amine hydrochloride is also a precursor for constructing nitrogen-containing fused heterocycles. These structures are prevalent in many biologically active compounds and natural products. sysrevpharm.orgresearchgate.netbohrium.com One example is the synthesis of dihydro-1,3-oxazines. The intramolecular bromo-amidation of N-acylcyclohex-3-en-1-amines, such as trifluoroacetamide (B147638) derivatives, with N-bromosuccinimide (NBS) in acetic acid can lead to the formation of these fused bicyclic systems in good yields. researchgate.netepa.gov This reaction proceeds through an intramolecular attack of the amide oxygen onto a bromonium ion intermediate formed at the cyclohexene (B86901) double bond, resulting in the fused oxazine (B8389632) ring.

The versatility of the cyclohexene scaffold allows it to be a synthon for a variety of heterocyclic products through reactions with different primary amines and other reagents, leading to ring closure and the formation of new heterocyclic systems. sysrevpharm.org

Precursor in the Synthesis of Advanced Organic Intermediates

The reactivity of this compound makes it an important precursor for advanced organic intermediates. The complex polycyclic scaffolds derived from it, such as the 7-azanorbornanes and fused heterocycles discussed previously, are themselves valuable intermediates for further chemical modification. researchgate.net These intermediates are considered "advanced" due to their structural complexity and their utility in building even more elaborate molecules, including potential therapeutic agents and natural product analogues like those of epibatidine. researchgate.netle.ac.uk

Furthermore, the cyclohexenamine moiety is recognized as an interesting functional group in medicinal chemistry, and its incorporation into molecules can lead to valuable intermediates for drug discovery programs. researchgate.net The ability to generate diverse and complex structures from a relatively simple and commercially available starting material underscores its importance as a foundational intermediate in organic synthesis.

Role in Designing Cyclohexenamine-Based Conjugates and Scaffolds

The cyclohex-3-en-1-amine framework is a key component in the rational design of complex molecular scaffolds and conjugates. By using it as a starting point, chemists can systematically build libraries of related compounds with diverse functionalities. The synthesis of N-arylmethyl-7-azabicyclo[2.2.1]heptane derivatives, which are analogues of epibatidine, exemplifies the strategic use of the cyclohexenamine scaffold to create molecules with potential biological activity. researchgate.net

The ability to perform various chemical transformations on the amine and the alkene functionalities allows for the attachment of different substituents or other molecular entities, leading to the creation of conjugates. These modifications can be used to tune the properties of the final molecule, such as its solubility, stability, or biological target affinity. The robust chemistry developed for the synthesis of 7-azanorbornanes provides a reliable platform for creating a wide range of complex scaffolds based on the original cyclohexenamine structure. researchgate.netepa.gov

Development of Novel Functional Molecules via this compound Derivatization

The development of novel functional molecules is heavily reliant on the derivatization of accessible starting materials like this compound. Derivatization refers to the chemical modification of a compound to produce a new one with different properties or functionalities. psu.edu Common derivatization strategies for amines include acylation and alkylation, which are often the initial steps in more complex synthetic sequences. psu.edu

For cyclohex-3-en-1-amine, key derivatization reactions include:

N-Acylation: The amine group is readily acylated using acyl chlorides or anhydrides. This not only protects the amine but also introduces a functional handle that can direct subsequent reactions, as seen in the synthesis of 7-azanorbornanes and dihydro-1,3-oxazines. researchgate.netepa.gov

Reactions at the Double Bond: The alkene can undergo various addition reactions. Electrophilic addition of bromine is a key step in forming bicyclic systems. researchgate.netepa.gov Other transformations common to alkenes can also be employed to introduce new functional groups.

Combined Derivatization: The true power of cyclohex-3-en-1-amine as a building block lies in the ability to combine derivatization at both the amine and the alkene. For instance, after N-acylation, the molecule can undergo intramolecular reactions, leading to complex fused or bridged ring systems. researchgate.netepa.gov

These derivatization approaches transform the simple this compound into a variety of more complex and functionally diverse molecules, which are of interest as potential glycosidase inhibitors or as building blocks for pharmaceuticals. epa.gov The importance of functional groups on the cyclohexene ring for biological activity has been noted in other systems, reinforcing the value of such derivatization strategies. researchgate.net


Advanced Research Perspectives and Methodological Innovations

Catalytic Strategies for the Synthesis and Transformation of Cyclohex-3-en-1-amine Hydrochloride

The synthesis and transformation of this compound and its derivatives are pivotal in the production of valuable chemical intermediates. mdpi.com Catalytic strategies, particularly those involving transition metals and biocatalysts, have been instrumental in developing efficient and selective synthetic routes.

One prominent approach involves the reductive amination of cyclohexenone precursors. This can be achieved through various catalytic systems. For instance, the use of metal catalysts like palladium or nickel for the hydrogenation of intermediate imines, formed from the condensation of a cyclohexenone with an amine source, is a common strategy. mdpi.combeilstein-journals.org Researchers have also explored the use of Raney Ni for the hydrogenation of oxime intermediates, which are derived from the reaction of cyclohexanones with hydroxylamine (B1172632) hydrochloride, to yield cyclohexylamines with high efficiency. mdpi.com

Furthermore, biocatalytic approaches, employing enzymes such as transaminases and reductases, are gaining significant traction. researchgate.netnih.gov These enzymatic methods offer high stereoselectivity, a crucial aspect in the synthesis of chiral amines. researchgate.net For example, biocatalytic cascades combining ene-reductases (EReds) and imine reductases/reductive aminases (IReds/RedAms) have been developed for the asymmetric synthesis of primary, secondary, and tertiary amines with multiple stereocenters from α,β-unsaturated ketones. nih.gov This dual-enzyme system allows for high chemical purity and stereoselectivity. nih.gov

The transformation of N-acylated cyclohex-3-en-1-amines through electrophilic bromination represents another significant catalytic pathway. researchgate.net This method can lead to the synthesis of 7-azanorbornane derivatives, which are valuable building blocks in medicinal chemistry. researchgate.net The stereoselectivity of these reactions is highly dependent on the nature of the protecting group on the nitrogen atom, the brominating agent, and the reaction conditions. researchgate.net

Table 1: Comparison of Catalytic Strategies for Cyclohexylamine Synthesis

Catalytic StrategyCatalyst/ReagentPrecursorKey Features
Reductive AminationRaney Ni1,3-CyclohexanedioneOximation followed by hydrogenation, high yield. mdpi.com
Biocatalytic CascadeEne-reductase (ERed) & Imine Reductase (IRed)α,β-Unsaturated KetonesHigh stereoselectivity for chiral amines. nih.gov
Electrophilic BrominationN-Bromosuccinimide (NBS)N-Acyl-cyclohex-3-en-1-aminesSynthesis of bicyclic amines. researchgate.net

Microwave-Assisted Synthesis and Reaction Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds and amine derivatives.

In the context of cyclohexenamine chemistry, microwave irradiation can significantly enhance the efficiency of multi-component reactions. For example, the synthesis of 3-aminohexahydrocoumarin derivatives has been achieved with high diastereoselectivity and yields through a microwave-assisted reaction of cyclohexane-1,3-dione with other reactants. nih.gov The key advantages of this approach include wide applicability, short reaction times, and operational simplicity. nih.gov

Microwave heating can also be employed for the solventless synthesis of enaminones, which are versatile intermediates. mdpi.com The reaction of 3-acetylcoumarin (B160212) with dimethylformamide dimethylacetal (DMFDMA) under microwave irradiation proceeds rapidly and in higher yield compared to conventional heating in a solvent. mdpi.com Furthermore, microwave-assisted protocols have been developed for the synthesis of substituted pyrroles and chiral γ-lactams through ruthenium-catalyzed four-component reactions, demonstrating the broad applicability of this technique. rsc.org

The optimization of microwave-assisted reactions often involves screening different solvents, catalysts, and reaction temperatures to maximize yield and purity. uga.edu For instance, the decarboxylation of amino acids to produce biologically active amines has been optimized using microwave heating, leading to rapid reactions and high yields of the corresponding hydrochloride salts. uga.edu

Table 2: Examples of Microwave-Assisted Synthesis in Related Amine Chemistry

Reaction TypeReactantsProductKey Advantages of Microwave Synthesis
Multi-component ReactionDimedone/Cyclohexane-1,3-dione, 4-arylidene-2-phenyloxazol-5(4H)-ones3-Aminohexahydrocoumarin derivativesHigh diastereoselectivity, short reaction time, high yields. nih.gov
Enaminone Synthesis3-Acetylcoumarin, DMFDMAEnaminonesSolventless, rapid, high yield. mdpi.com
Four-component ReactionPrimary amine, α,β-unsaturated aldehyde, ethylene, carbon monoxideSubstituted pyrroles, chiral γ-lactamsReduced reaction time compared to conventional heating. rsc.org

Chemoenzymatic Approaches in Cyclohexenamine Synthesis

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, offers a powerful strategy for the efficient and stereoselective production of complex molecules like cyclohexenamine derivatives. nih.govnih.gov This approach is particularly valuable for synthesizing chiral amines, which are important building blocks for pharmaceuticals. rsc.org

A key application of chemoenzymatic methods is the use of enzymes for asymmetric synthesis. For example, transaminases are widely used for the synthesis of chiral amines from prochiral ketones. researchgate.net These enzymes can exhibit high enantioselectivity, leading to the production of optically pure amines. researchgate.net In a notable example, a one-pot chemoenzymatic method was developed to convert amides into enantiomerically enriched alcohols by combining a nickel-catalyzed Suzuki-Miyaura coupling with an asymmetric biocatalytic reduction using ketoreductases (KREDs). nih.gov

Enzymatic cascades, where multiple enzymatic reactions occur in a single pot, can further streamline synthetic processes. researchgate.net Combining ene-reductases (EReds) with imine reductases (IReds) or reductive aminases (RedAms) allows for the conversion of α,β-unsaturated ketones into amines with two stereocenters in high purity and stereoselectivity. nih.gov

The immobilization of enzymes is another critical aspect of chemoenzymatic synthesis, as it facilitates catalyst recovery and reuse, making the process more sustainable and cost-effective. researchgate.netd-nb.info For instance, N-acetylneuraminate lyase (NAL) has been immobilized and used in a continuous flow process for the synthesis of N-acetylneuraminic acid (Neu5Ac) derivatives. d-nb.info

Table 3: Chemoenzymatic Strategies for the Synthesis of Chiral Amines and Related Compounds

Enzymatic StepChemical StepTarget MoleculeKey Advantages
Asymmetric biocatalytic reduction (KRED)Nickel-catalyzed Suzuki-Miyaura couplingEnantiomerically enriched alcoholsHigh enantiomeric excess. nih.gov
Ene-reductase (ERed) and Imine reductase (IRed) cascade-Amines with two stereocentersHigh diastereomeric and enantiomeric ratios. nih.gov
Immobilized N-acetylneuraminate lyase (NAL)-N-Acetylneuraminic acid derivativesContinuous flow process, enzyme stability. d-nb.info

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a transformative technology in chemical manufacturing, offering numerous advantages over traditional batch processing. researchgate.netwiley-vch.de These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. researchgate.net

The continuous synthesis of cyclic amines and their derivatives is an area where flow chemistry has shown significant promise. nih.govunibe.ch Biocatalytic processes, in particular, can be effectively integrated into flow systems. For example, the use of immobilized transaminases in a continuous flow setup has been demonstrated for the efficient synthesis of small cyclic amines. nih.govunibe.ch This approach allows for rapid transformations (5-45 minutes) with excellent molar conversions (94-99%). unibe.ch The immobilization of the enzyme is crucial for these systems, enabling its reuse and the continuous production of the target amine. researchgate.net

Flow chemistry is also well-suited for reactions involving hazardous or unstable intermediates. wiley-vch.de By generating such species in situ and immediately consuming them in the next reaction step, the risks associated with their handling and accumulation are minimized. wiley-vch.de This has been demonstrated in processes involving highly reactive reagents like dichloromethyllithium. wiley-vch.de

Furthermore, telescoped reactions, where multiple reaction steps are performed sequentially in a continuous flow system without isolating intermediates, can significantly improve process efficiency. scielo.br This has been applied to the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. scielo.br

Table 4: Advantages of Flow Chemistry in Amine Synthesis

FeatureDescriptionExample Application
Enhanced SafetyMinimizes the accumulation of hazardous materials.In situ generation of reactive intermediates. wiley-vch.de
Improved ControlPrecise control over temperature, pressure, and residence time.Optimization of reaction conditions for higher yields and selectivity. researchgate.net
ScalabilityEasier to scale up from laboratory to industrial production.Continuous production of bulk chemicals and pharmaceuticals. researchgate.net
Biocatalyst IntegrationEnables the use of immobilized enzymes for continuous biotransformations.Synthesis of small cyclic amines using immobilized transaminases. nih.govunibe.ch

Emerging Methodologies for Green Synthesis of Cyclohex-3-en-1-amine Derivatives

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce environmental impact and improve sustainability. rsc.orgmdpi.com For the synthesis of cyclohex-3-en-1-amine derivatives, several emerging green approaches are being explored.

One key area of focus is the use of renewable resources and environmentally benign solvents. mdpi.comrsc.org Ionic liquids, for instance, have been used as media for multicomponent reactions to synthesize highly substituted cyclohexa-1,3-diene derivatives under mild conditions. nih.gov Water is also being investigated as a green solvent for catalytic reactions, such as the synthesis of functionalized 2-amino-4H-chromenes using a natural base catalyst derived from waste snail shells. oiccpress.com

Biocatalysis is inherently a green technology, as enzymes operate under mild conditions and are biodegradable. researchgate.netnih.gov The use of transaminases for the synthesis of chiral amines from ketones is a prime example of a green synthetic route. nih.gov Furthermore, the development of biocatalytic cascades can reduce the number of synthetic steps and minimize waste. researchgate.netnih.gov

Another promising approach is organoautocatalysis, where a product of the reaction acts as a catalyst for its own formation. idw-online.de This strategy eliminates the need for external catalysts, which can be expensive or toxic. idw-online.de A procedure using a pyrrolidinium (B1226570) salt, formed in situ, has been developed for the highly effective synthesis of bioactive cyclic amine compounds at room temperature. idw-online.de This method offers high yields and represents a sustainable alternative to traditional catalytic systems. idw-online.de

Table 5: Green Synthesis Approaches for Amine Derivatives

MethodologyKey FeaturesExample
Use of Green SolventsEmploys environmentally friendly solvents like water or ionic liquids.Synthesis of cyclohexa-1,3-diene derivatives in ionic liquids. nih.gov
BiocatalysisUtilizes enzymes for selective transformations under mild conditions.Transaminase-catalyzed synthesis of chiral amines. nih.gov
OrganoautocatalysisThe reaction product catalyzes its own formation, avoiding external catalysts.Pyrrolidinium salt-catalyzed synthesis of cyclic amines. idw-online.de
Use of Renewable ResourcesDeriving starting materials from biomass.N-alkylation of amines with biomass-derived alcohols. rsc.org

Q & A

Q. How can the environmental impact of this compound be assessed during disposal?

  • Methodological Answer : Follow OECD guidelines :
  • Biodegradation tests : OECD 301F (modified Sturm test) to measure CO₂ evolution.
  • Ecotoxicology : Algal growth inhibition (OECD 201) and Daphnia acute toxicity (OECD 202).
  • Example : Analogous compounds showed moderate toxicity (EC₅₀ = 10–50 mg/L for Daphnia magna) .

Q. Tables for Key Data

Parameter Value/Technique Reference
Optimal storage temperature-20°C (long-term)
HPLC retention time (C18)8.2 min (acetonitrile/0.1% TFA, 1 mL/min)
DFT-computed dipole moment2.34 Debye
Acute toxicity (Daphnia magna)EC₅₀ = 15 mg/L

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